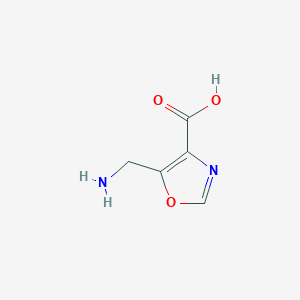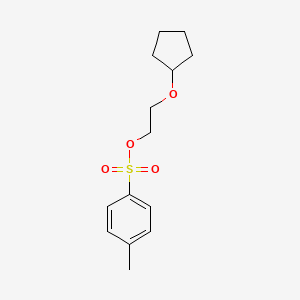
2-Cyclopentyloxyethyl tosylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopentyloxyethyl tosylate is an organic compound that belongs to the class of tosylates. Tosylates are esters of p-toluenesulfonic acid and are commonly used in organic synthesis as intermediates. The compound is characterized by the presence of a cyclopentyloxyethyl group attached to a tosylate moiety, making it a versatile reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-Cyclopentyloxyethyl tosylate typically involves the reaction of 2-cyclopentyloxyethanol with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The general reaction scheme is as follows:
2-Cyclopentyloxyethanol+Tosyl chloride→2-Cyclopentyloxyethyl tosylate+HCl
Industrial Production Methods
On an industrial scale, the production of tosylates, including this compound, follows similar synthetic routes but with optimized conditions for large-scale production. This may involve continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopentyloxyethyl tosylate undergoes various chemical reactions, primarily nucleophilic substitution reactions due to the excellent leaving group ability of the tosylate moiety. Some common reactions include:
Nucleophilic Substitution (SN2 and SN1): The tosylate group can be replaced by nucleophiles such as halides, alkoxides, and amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions
Nucleophiles: Halides (e.g., NaCl, KBr), alkoxides (e.g., NaOEt), amines (e.g., NH3).
Solvents: Polar aprotic solvents like acetone, DMF, and DMSO.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 2-cyclopentyloxyethyl halides, ethers, or amines are formed.
Elimination Products: Alkenes are formed as major products in elimination reactions.
Aplicaciones Científicas De Investigación
2-Cyclopentyloxyethyl tosylate finds applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of ethers and amines.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Utilized in the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: Applied in the production of polymers and advanced materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 2-Cyclopentyloxyethyl tosylate primarily involves its role as a leaving group in nucleophilic substitution reactions. The tosylate group, being a good leaving group, facilitates the departure of the leaving group, allowing the nucleophile to attack the electrophilic carbon. This results in the formation of a new bond and the substitution of the tosylate group.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonates (Mesylates): Similar to tosylates but with a methanesulfonyl group.
Trifluoromethanesulfonates (Triflates): Known for their even better leaving group ability compared to tosylates.
Brosylates: Contain a p-bromobenzenesulfonyl group and are used in similar reactions.
Uniqueness
2-Cyclopentyloxyethyl tosylate is unique due to the presence of the cyclopentyloxyethyl group, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of compounds where such properties are desired, offering advantages in selectivity and reactivity compared to other tosylates.
Propiedades
Fórmula molecular |
C14H20O4S |
|---|---|
Peso molecular |
284.37 g/mol |
Nombre IUPAC |
2-cyclopentyloxyethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H20O4S/c1-12-6-8-14(9-7-12)19(15,16)18-11-10-17-13-4-2-3-5-13/h6-9,13H,2-5,10-11H2,1H3 |
Clave InChI |
SVLZVDIBUQQXEL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid dihydrochloride](/img/structure/B13564769.png)
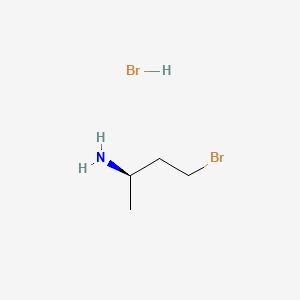

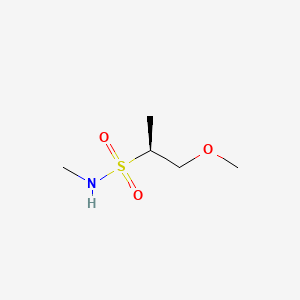
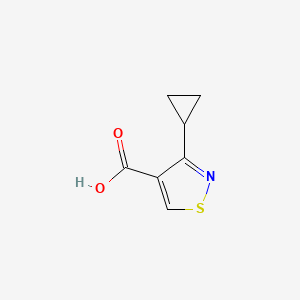


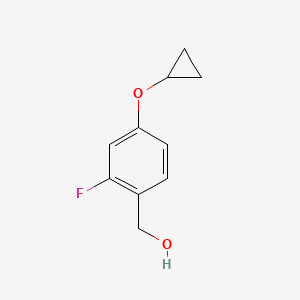
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indazol-5-yl)propanoic acid](/img/structure/B13564809.png)
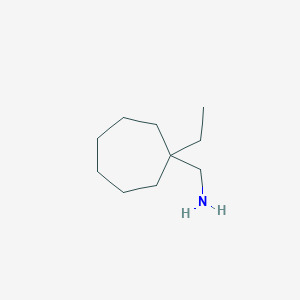
![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide,aceticacid](/img/structure/B13564823.png)
